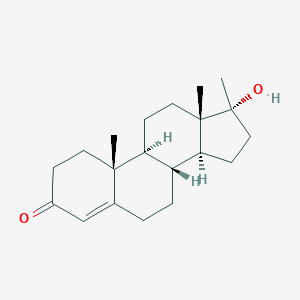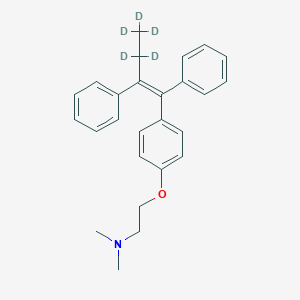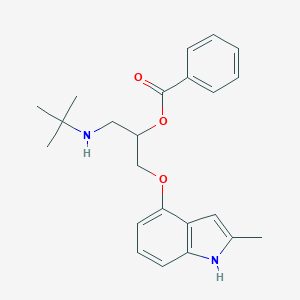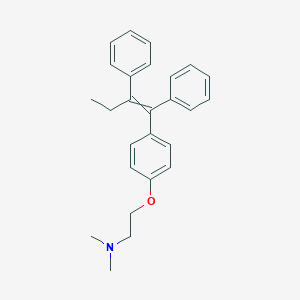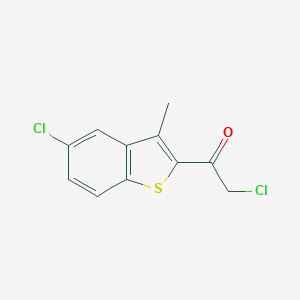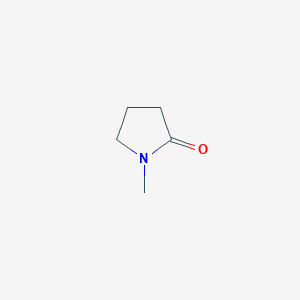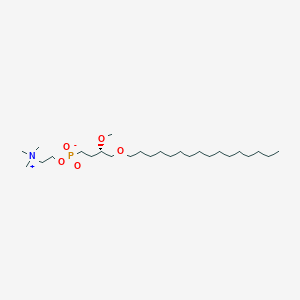
2-Taehm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Taehm is a chemical compound that has been gaining attention in scientific research. It is a synthetic molecule that has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 2-Taehm is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Efectos Bioquímicos Y Fisiológicos
2-Taehm has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to enhance plant growth and development and to remove pollutants from water and soil.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Taehm in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized and modified for different applications. In addition, it has been shown to have a wide range of potential applications in various scientific fields.
One limitation of using 2-Taehm in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications. In addition, more research is needed to fully understand its potential side effects and toxicity.
Direcciones Futuras
There are many potential future directions for research on 2-Taehm. In medicine, further studies are needed to determine its potential as a treatment for inflammatory diseases and cancer. In agriculture, more research is needed to determine its potential as a pesticide and to optimize its use for crop enhancement. In environmental science, further studies are needed to determine its potential for environmental remediation and to develop new materials for use in this field. Overall, 2-Taehm is a promising compound that has the potential to make significant contributions to various scientific fields.
Métodos De Síntesis
2-Taehm is synthesized through a multistep process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-hydroxyethyl methacrylate, which is reacted with thionyl chloride to produce 2-chloroethyl methacrylate. This intermediate is then reacted with sodium hydride and 2-aminopyridine to produce 2-Taehm.
Aplicaciones Científicas De Investigación
2-Taehm has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been studied for its potential anticancer properties.
In agriculture, 2-Taehm has been shown to have antimicrobial properties and may be useful in the development of new pesticides. It has also been studied for its potential to improve crop yields by enhancing plant growth and development.
In environmental science, 2-Taehm has been studied for its potential to remove pollutants from water and soil. It has also been shown to have potential applications in the development of new materials for use in environmental remediation.
Propiedades
Número CAS |
146388-20-7 |
|---|---|
Nombre del producto |
2-Taehm |
Fórmula molecular |
C26H56NO5P |
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
[(3S)-4-hexadecoxy-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C26H56NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-25-26(30-5)20-24-33(28,29)32-23-21-27(2,3)4/h26H,6-25H2,1-5H3/t26-/m0/s1 |
Clave InChI |
SRRWPKYVRSHESX-SANMLTNESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](CCP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES |
CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Sinónimos |
2'-(trimethylammonio)ethyl-4-(hexadecyloxy)-3-methoxybutane phosphonate 2-TAEHM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



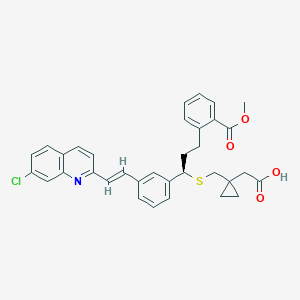
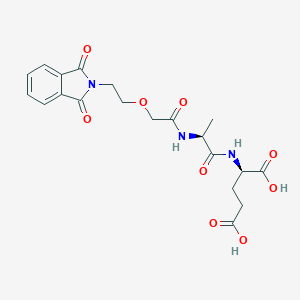
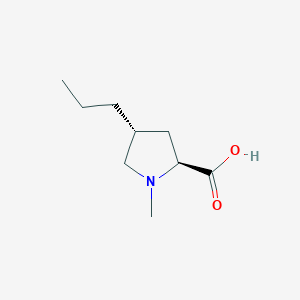
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
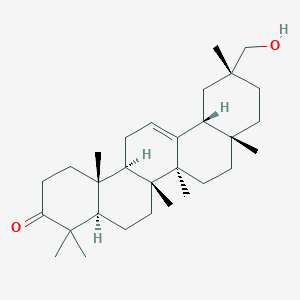
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)
